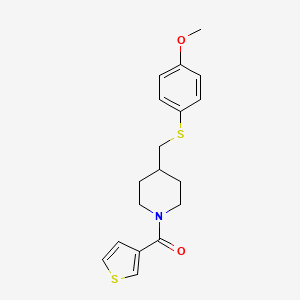
5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Boudjellal et al. (2020) highlights the application of a related heterocyclic compound in the corrosion inhibition of mild steel in acidic mediums. The synthesized compound demonstrated strong adsorption on the surface of mild steel, suggesting its potential as a corrosion inhibitor. This research implies that similar compounds, including 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, could offer promising solutions for protecting metals against corrosion in industrial settings Boudjellal et al., 2020.
Structural and Spectroscopic Analysis
The crystal structure and spectroscopic properties of a compound closely related to the chemical of interest have been explored by Kumara et al. (2017). Their research provides valuable insights into the molecular interactions and crystal packing, which are crucial for understanding the material's properties and potential applications in materials science Kumara et al., 2017.
Antimicrobial Activities
Several studies have explored the synthesis and biological evaluation of pyrazole carbothioamide derivatives for their antimicrobial properties. For instance, Sahu et al. (2021) synthesized and evaluated the in vitro anticancer activity of pyrazole carbothioamide derivatives, indicating potential applications in developing new therapeutic agents Sahu et al., 2021.
Nonlinear Optical Properties
Research on the nonlinear optical properties of related compounds, as conducted by Tamer et al. (2015), demonstrates the potential of pyrazole carbothioamide derivatives in photonics and optoelectronics. The study provides a comprehensive analysis of the compound's spectroscopic properties and its implications for nonlinear optical applications Tamer et al., 2015.
Anticancer Activity
The synthesis and evaluation of pyrazole carbothioamide derivatives for anticancer activity have been a significant area of research. Lv et al. (2010) discovered pyrazole derivatives with significant EGFR inhibitory activity, indicating their potential as anticancer agents Lv et al., 2010.
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-21-20(26)24-19(15-5-9-16(10-6-15)23(2)3)13-18(22-24)14-7-11-17(25-4)12-8-14/h5-12,19H,13H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZCIGMOYMHWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683607.png)
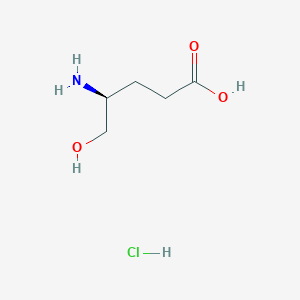
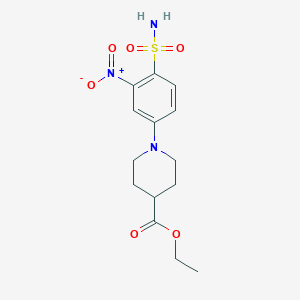
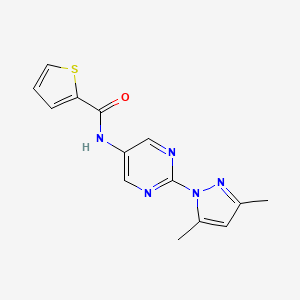
![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)
![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)
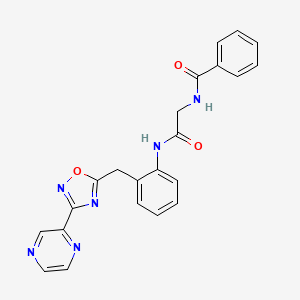
![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)
![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2683619.png)
![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)
![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)
![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]imidazol-1-yl]ethanone](/img/structure/B2683628.png)
